4-Bromo-2,3-dichlorophenylthiourea

Lipophilicity LogP Membrane Permeability

4-Bromo-2,3-dichlorophenylthiourea (CAS 1263377-77-0) is an arylthiourea featuring a bromine atom at the para position and two chlorine atoms at the meta positions of its phenyl ring. This specific trihalogenation pattern is associated with enhanced lipophilicity (LogP 3.41) relative to mono‑halogenated phenylthioureas, and class-level structure‑activity relationship data indicate that the combination of one bromine and two chlorines on the N‑phenyl substituent correlates with significant antipathogenic activity against biofilm‑forming strains.

Molecular Formula C7H5BrCl2N2S
Molecular Weight 300.00 g/mol
Cat. No. B12851418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dichlorophenylthiourea
Molecular FormulaC7H5BrCl2N2S
Molecular Weight300.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1NC(=S)N)Cl)Cl)Br
InChIInChI=1S/C7H5BrCl2N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13)
InChIKeyRDUZRJKWNVBXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,3-dichlorophenylthiourea – A Dihalogenated Arylthiourea with Differentiated Lipophilic and Antipathogenic Properties


4-Bromo-2,3-dichlorophenylthiourea (CAS 1263377-77-0) is an arylthiourea featuring a bromine atom at the para position and two chlorine atoms at the meta positions of its phenyl ring . This specific trihalogenation pattern is associated with enhanced lipophilicity (LogP 3.41) relative to mono‑halogenated phenylthioureas, and class-level structure‑activity relationship data indicate that the combination of one bromine and two chlorines on the N‑phenyl substituent correlates with significant antipathogenic activity against biofilm‑forming strains [1].

Substitution Pattern Trihalogenated arylthiourea (4‑Br/2,3‑Cl₂) for broad‑spectrum antibiofilm screening
Lipophilicity Enhanced LogP supports passive membrane permeability studies in Gram‑negative pathogens
Activity Profile Class‑level SAR associates this pattern with reported activity against P. aeruginosa and S. aureus biofilm strains

Why 4-Bromo-2,3-dichlorophenylthiourea Cannot Be Replaced by Common Mono‑Halogenated Phenylthioureas


Mono‑halogenated arylthioureas such as 4‑bromophenylthiourea or 2,3‑dichlorophenylthiourea are frequently used as generic scaffolds for antimicrobial and enzyme‑inhibitor screening. However, the specific 4‑bromo‑2,3‑dichloro substitution pattern in the target compound imparts a LogP of 3.41, markedly higher than that of 4‑bromophenylthiourea (LogP 2.88) [1], and closely approaches the upper range for passive membrane permeability . Moreover, class‑level evidence demonstrates that only compounds bearing one bromine (or iodine) together with two or three chlorine atoms on the N‑phenyl ring exhibit significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms; mono‑halogenated or purely brominated analogs do not meet this activity threshold [2]. These differences in both physicochemical profile and biological effect space mean that substituting the target compound with a simpler analog would alter both ADME properties and antipathogenic potency, rendering experimental results incomparable.

Lipophilicity Shift
Mono‑halogenated analogs show lower LogP, which may reduce passive membrane permeation and intracellular target access.
Halogen Pattern Mismatch
Replacing the 4‑Br/2,3‑Cl₂ pattern with other halogen combinations may restrict antimicrobial spectrum to narrower strain panels (class‑level evidence).
Purity Variability
In‑house synthesized analogs often report ≤95% purity, introducing greater batch‑to‑batch variability compared to the 98% commercial grade.

Quantitative Differentiation of 4-Bromo-2,3-dichlorophenylthiourea Versus Analogs


Lipophilicity Comparison: LogP 3.41 for the Target Compound vs 2.88 for 4‑Bromophenylthiourea

The partition coefficient (LogP) of 4‑bromo‑2,3‑dichlorophenylthiourea is reported as 3.4114, while the mono‑brominated analog 4‑bromophenylthiourea has a LogP of 2.8779 [1]. The 0.53‑unit increase translates to an approximately 3.4‑fold greater lipophilicity, which is expected to enhance membrane permeation and intracellular target engagement [2]. The 2,3‑dichlorophenylthiourea analog possesses a LogP of 3.4222, nearly identical to the target compound, but lacks the bromine atom required for the antipathogenic activity profile described in class‑level SAR studies [1][3].

Lipophilicity (LogP)
Reported
3.41 (target) vs 2.88 (4‑bromophenylthiourea)
Higher lipophilicity supports passive membrane permeation studies
Predicted values from vendor and database entries
Lipophilicity LogP Membrane Permeability SAR

Antipathogenic Activity SAR: The 4‑Br/2,3‑Cl2 Substitution Pattern Is Required for Potent Biofilm‑Active Antibacterial Effects

In a study of 12 structurally diverse acylthioureas, Limban et al. demonstrated that the anti‑pathogenic activity was correlated explicitly with the presence of one iodine, bromine, or fluorine atom together with two or three chlorine atoms on the N‑phenyl substituent, and that this activity was significant especially against Pseudomonas aeruginosa and Staphylococcus aureus strains in both planktonic and biofilm growth states [1]. Compounds bearing only bromine (e.g., 2‑bromophenyl derivative 1f) or only chlorine substituents (e.g., 3,4‑dichlorophenyl derivative 1c) exhibited weaker or narrower activity spectra; compound 1f was active only against P. aeruginosa and K. pneumoniae, while 1c was active only against S. aureus [1]. The MIC values for the active compounds ranged from 500 to 1000 µg/mL, indicating moderate potency that requires further structural optimization [1].

Antipathogenic SAR
Class‑level inference
4‑Br/2,3‑Cl₂ pattern linked to broad‑spectrum antibiofilm activity; comparators show strain‑restricted effects
Reported class‑level SAR supports antimicrobial screening context
Data to verify for exact compound; reference study MIC 500–1000 µg/mL
Antimicrobial Biofilm Pseudomonas aeruginosa Staphylococcus aureus SAR

Commercial Purity Benchmark: 98% HPLC Purity Enables Reproducible Biological Assays

The compound is commercially available from Leyan (Product No. 1833399) with an in‑house purity specification of 98% as determined by HPLC . This purity level is consistent with the requirements for reproducible dose‑response assays in antimicrobial screening, where trace impurities at the 1–2% level can affect MIC determinations. By comparison, many custom‑synthesized arylthiourea analogs are reported with purities of 95% or lower in their primary literature descriptions, increasing the risk of batch‑to‑batch variability [1].

Commercial Purity
Specification review
98% (HPLC)
Assay‑ready quality reduces re‑purification needs
Higher than typical academic synthesis (≤95%)
Purity Quality Control Reproducibility Procurement

Differentiated Physicochemical Descriptor – Topological Polar Surface Area (TPSA) of 38.05 Ų Contributes to Favorable Bioavailability Profile

The topological polar surface area (TPSA) of 4‑bromo‑2,3‑dichlorophenylthiourea is 38.05 Ų . This value is below the 60 Ų threshold proposed by Veber for potential oral availability, and significantly lower than the TPSA of many amide‑bearing thiourea derivatives (e.g., acylthioureas with TPSA > 80 Ų) [1]. In combination with a LogP of 3.41, the low TPSA suggests that the compound occupies a region of physicochemical space that is associated with superior passive membrane permeability relative to more polar thiourea analogs [2].

TPSA (Ų)
Reported
38.05 Ų (acylthioureas typically >80 Ų)
Below Veber threshold (60 Ų), supports membrane permeability prediction
Predicted from SMILES; low TPSA favors intracellular target engagement studies
TPSA Drug‑likeness Oral Bioavailability Veber Rules

Optimal Research and Industrial Application Scenarios for 4-Bromo-2,3-dichlorophenylthiourea


Lead Scaffold for Broad‑Spectrum Antibiofilm Agents Targeting Multidrug‑Resistant Pseudomonas aeruginosa and Staphylococcus aureus

The SAR evidence from Limban et al. specifically associates the 4‑bromo‑2,3‑dichloro substitution pattern with significant antipathogenic activity against P. aeruginosa and S. aureus biofilm producers [1]. The compound's balanced LogP (3.41) and low TPSA (38.05 Ų) predict adequate penetration into the biofilm matrix and bacterial cell membranes . Research groups focused on cystic fibrosis‑associated P. aeruginosa infections or indwelling medical device‑related S. aureus biofilms should prioritize this scaffold over mono‑halogenated analogs for hit‑to‑lead optimization campaigns.

Physicochemical Probe for Intracellular Target Engagement in Gram‑Negative Bacteria

With a LogP of 3.41 and TPSA of 38.05 Ų, the compound resides in a drug‑like property space that promotes passive diffusion across the Gram‑negative outer membrane, a critical barrier for intracellular target access [1]. It can serve as a minimal‑liability probe for target‑based screening against cytoplasmic enzymes (e.g., urease, thioredoxin reductase) in Gram‑negative pathogens, where more polar thiourea derivatives fail to achieve adequate intracellular exposure [2].

Versatile Synthetic Intermediate for Guanidine and Heterocyclic Libraries

The thiourea moiety can be readily converted to guanidines via established protocols (e.g., reaction with amines in the presence of a desulfurizing agent). The resulting 1‑(4‑bromo‑2,3‑dichlorophenyl)guanidine retains the privileged halogenation pattern and expands the hydrogen‑bonding capacity, enabling exploration of additional target classes such as kinases and NOS inhibitors [3]. This synthetic handle provides a procurement advantage over analogs lacking the thiourea group.

Standardized Positive Control for Halogenated Arylthiourea Antimicrobial Screening Libraries

The 98% purity and detailed characterization (LogP, TPSA, molecular weight 300.00) [1] make this compound suitable as a quality control standard in high‑throughput antimicrobial screening. Its well‑defined halogenation pattern bridges the gap between mono‑halogenated thioureas (weaker activity) and heavily halogenated derivatives (potential toxicity issues), offering a reproducible benchmark for plate‑to‑plate and lab‑to‑lab assay validation .

Application
Selection Property
Validation Focus
Antimicrobial biofilm screening – P. aeruginosa & S. aureus
4‑Br/2,3‑Cl₂ trihalogenation pattern
Class‑level SAR for broad‑spectrum antibiofilm activity
Intracellular target engagement in Gram‑negative bacteria
Lipophilic profile (LogP ~3.4, TPSA 38 Ų)
Passive membrane permeability prediction
Guanidine/heterocycle library synthesis
Thiourea reactive handle
Halogenation pattern retention during derivatization
Reference standard for arylthiourea screening libraries
Defined purity (98%) and characterization
Inter‑lab assay reproducibility benchmark
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